molecular formula C24H20ClNO4 B214398 1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214398
M. Wt: 421.9 g/mol
InChI Key: YHSKDIXWADUOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential therapeutic applications in the treatment of various diseases. It belongs to the class of indole derivatives and has been synthesized by several methods.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibits the activity of nuclear factor-kappa B (NF-κB). These interactions lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects in the body. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects contribute to the compound's therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Its mechanism of action is also complex, involving multiple molecular targets, which can make it challenging to study.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, particularly cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific molecular targets. Additionally, future research could focus on improving its solubility and bioavailability, which would make it more suitable for in vivo studies. Finally, research could also explore the potential of this compound as a lead compound for the development of new drugs with similar structures and therapeutic properties.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been reported by several researchers. One of the methods involves the reaction of 5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one with 2-methoxybenzoyl chloride in the presence of triethylamine, followed by the reaction with benzyl bromide in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been found to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

Product Name

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-30-22-10-6-5-9-18(22)21(27)14-24(29)19-13-17(25)11-12-20(19)26(23(24)28)15-16-7-3-2-4-8-16/h2-13,29H,14-15H2,1H3

InChI Key

YHSKDIXWADUOGA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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